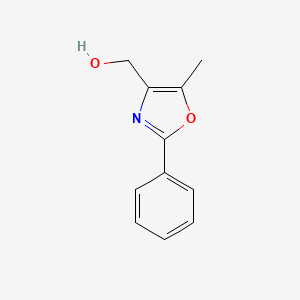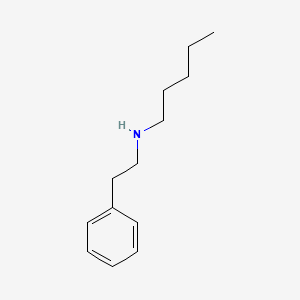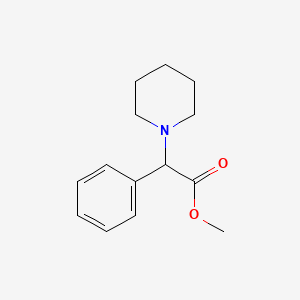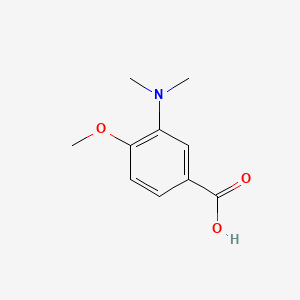
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by other names such as "4-Oxazolemethanol, 5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position. The 4th position of the oxazole ring is substituted with a methanol group .Physical And Chemical Properties Analysis
The compound has a melting point of 117 °C . Other physical and chemical properties such as boiling point and density were not found in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of oxazole derivatives, similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, is in the field of corrosion inhibition. Research by Rahmani et al. (2018) demonstrated that certain oxazole derivatives significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. These compounds function by adsorbing onto the metal surface, thus providing a protective layer. Their effectiveness increases with concentration, indicating their potential as corrosion inhibitors in industrial applications. The study utilized a combination of gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, alongside quantum chemical calculations, to evaluate the performance of these inhibitors (Rahmani et al., 2018).
Molecular Structure and Crystallography
Another application area is in molecular structure determination and crystallography. Gzella and Rozwadowska (2000) confirmed the absolute configuration of a compound structurally similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, highlighting the utility of these compounds in crystallographic studies. Their work provided insights into the molecular geometry and intermolecular hydrogen bonding, contributing to a deeper understanding of oxazole derivatives' structural properties (Gzella & Rozwadowska, 2000).
Synthesis and Characterization of Novel Compounds
Oxazole derivatives serve as key intermediates in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Cao et al. (2010) synthesized and characterized a compound involving an oxazole ring, providing valuable data through NMR, MS, and IR spectra, along with X-ray diffraction. Such studies are crucial for developing new drugs and understanding their molecular structures (Cao et al., 2010).
Liquid Crystal Properties
Oxazole derivatives are also explored for their liquid crystal properties, which are significant for various optical and electronic applications. Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, revealing their liquid crystal behaviors and mesophase ranges. These findings are essential for developing new materials for display technologies and other applications requiring controlled liquid crystal properties (Zhao et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P280, P301+P312, and P302+P352, suggesting protective measures and actions to take in case of exposure .
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIALLSQXGHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468750 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
CAS RN |
70502-03-3 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)




![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)